5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and a naphthalene moiety
Preparation Methods
The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile involves its binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may interact with pathways involved in cell signaling, gene expression, or metabolic processes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and oxazole-containing molecules. For example:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications. The uniqueness of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile lies in its combination of a piperazine ring, an oxazole ring, and a naphthalene moiety, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C26H24N4O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C26H24N4O2/c1-31-22-11-9-21(10-12-22)29-13-15-30(16-14-29)26-24(18-27)28-25(32-26)17-20-7-4-6-19-5-2-3-8-23(19)20/h2-12H,13-17H2,1H3 |
InChI Key |
PZDCUCQSWHAQPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)CC4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
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